molecular formula C21H15N3O2 B11181534 3'-phenyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

3'-phenyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione

Cat. No.: B11181534
M. Wt: 341.4 g/mol
InChI Key: CQWRUDPKUDXIHU-UHFFFAOYSA-N
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Description

3'-Phenyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione is a spirocyclic compound featuring a fused indole-quinazoline scaffold. The compound’s molecular formula is C₂₁H₁₅N₃O₂, with a molecular weight of 341.37 g/mol (approximated from analogs in ). Key functional groups include two carbonyl moieties (dione) and a phenyl substituent at the 3'-position, contributing to its electronic and steric properties .

Properties

Molecular Formula

C21H15N3O2

Molecular Weight

341.4 g/mol

IUPAC Name

3'-phenylspiro[1H-indole-3,2'-1H-quinazoline]-2,4'-dione

InChI

InChI=1S/C21H15N3O2/c25-19-15-10-4-6-12-17(15)23-21(24(19)14-8-2-1-3-9-14)16-11-5-7-13-18(16)22-20(21)26/h1-13,23H,(H,22,26)

InChI Key

CQWRUDPKUDXIHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC24C5=CC=CC=C5NC4=O

Origin of Product

United States

Preparation Methods

Multi-Component Reaction Frameworks

The synthesis of 3'-phenyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione often involves multi-component reactions (MCRs) that converge indole, quinazoline, and phenyl precursors. A representative method employs isatin derivatives, 5-amino-1-methyl-3-phenylpyrazole, and 1,3-dicarbonyl compounds in a one-pot reaction. For instance, the reaction of isatin (1.00 mmol), 5-amino-1-methyl-3-phenylpyrazole (1.00 mmol), and 1,3-cyclohexanedione (1.00 mmol) in a H₂O/EtOH (3:1 v/v) solvent mixture at 50°C for 30 minutes yields the target compound with 84–93% efficiency when catalyzed by 5 mol% (±)-CSA.

Key Optimization Parameters:

ParameterOptimal ConditionImpact on Yield
Catalyst Loading5 mol% (±)-CSAMaximizes yield
Solvent SystemH₂O/EtOH (3:1 v/v)Enhances solubility
Temperature50°CAccelerates kinetics
Reaction Time30 minutesBalances completion vs. degradation

This approach leverages the electrophilic reactivity of isatin’s carbonyl groups and the nucleophilic character of pyrazole amines to form the spiro junction.

Green Synthesis Protocols

Aqueous-Mediated Reactions

Environmentally benign methods prioritize water as a solvent. A study demonstrated that replacing organic solvents with H₂O/EtOH mixtures reduces waste generation while maintaining high yields (74–92%). For example, the reaction of nitro-substituted isatin derivatives with 1,3-indandione in aqueous medium produced spiro[indoline-3,4'-pyrazolo[3,4-b]quinoline]diones in 92% yield.

Catalyst Selection and Efficiency

(±)-CSA emerges as a superior catalyst due to its water solubility and recyclability. Comparative studies show that increasing CSA loading from 5 mol% to 10 mol% only marginally improves yields (88% to 89%), suggesting optimal efficiency at lower concentrations.

Ultrasound-Assisted Synthesis

Accelerated Reaction Kinetics

Ultrasonic irradiation significantly reduces reaction times. Under ultrasound, the synthesis of spiro[benzo[h]quinoline-7,3'-indoline]diones completes in 30 minutes (88% yield) versus 90 minutes for conventional stirring. The cavitation effect enhances molecular collision frequency, promoting faster cyclization.

One-Pot Synthesis Strategies

Acid-Mediated Enaminone Pathways

A one-pot method using p-toluene sulfonic acid (PTSA) as a promoter constructs the spiro-quinazolinone core via enaminone intermediates. For instance, reacting 2-aminobenzophenone with cyclic ketones under PTSA catalysis produces quinoline-fused spiro compounds in 85–93% yield.

Representative Reaction Scheme:

  • Condensation of 2-aminobenzophenone with diketones to form enaminone.

  • Cyclization via acid-catalyzed intramolecular nucleophilic attack.

  • Spiro junction formation through keto-enol tautomerism.

Suzuki Coupling for Functionalization

Post-synthetic modification via Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the quinazolinone core. For example, coupling spiro-quinazolinone with phenylboronic acid under Pd catalysis yields derivatives with enhanced fluorescence properties.

Comparative Analysis of Preparation Methods

MethodCatalystYield (%)Time (min)Solvent
Multi-Component(±)-CSA84–9330H₂O/EtOH
Ultrasound-Assisted(±)-CSA88–9230H₂O/EtOH
One-PotPTSA85–9345EtOH
Thermal (Control)None<2690H₂O

Key trends:

  • Catalyst choice critically impacts yield, with (±)-CSA outperforming PTSA in aqueous media.

  • Ultrasound reduces energy input and time without compromising efficiency .

Chemical Reactions Analysis

Types of Reactions

3’-phenyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

    Oxidation: Formation of quinazoline derivatives.

    Reduction: Formation of reduced spiro-indole derivatives.

    Substitution: Formation of halogenated spiro-indole derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds related to 3'-phenyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione exhibit notable anticancer properties. For example, derivatives of this compound have shown cytotoxic effects against various human tumor cell lines. A study found that certain substituted quinazolinones demonstrated significant cytotoxicity, suggesting potential as anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have reported that spiro[indole-quinazoline] derivatives possess effective antibacterial and antifungal properties, making them candidates for further development in treating infectious diseases .

Synthesis of Novel Compounds

The synthesis of 3'-phenyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione can be achieved through various methods, including one-pot and three-component reactions. These synthetic pathways allow for the generation of a library of derivatives that can be screened for biological activity .

Photoredox Catalysis

Recent advances in photoredox catalysis have enabled the functionalization of spiro[indole-quinazoline] compounds under mild conditions. This approach enhances the versatility of 3'-phenyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione in synthetic applications by allowing for selective modifications without harsh reagents .

Case Study 1: Anticancer Screening

A comprehensive study screened several derivatives of 3'-phenyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione against a panel of cancer cell lines. The results indicated that specific modifications to the phenyl group significantly enhanced cytotoxicity compared to the parent compound. The structure-activity relationship (SAR) analysis provided insights into optimizing these compounds for better efficacy .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, various spiro[indole-quinazoline] derivatives were tested against common bacterial strains. The findings revealed that certain substitutions improved antibacterial activity significantly, indicating potential for developing new antimicrobial agents based on this scaffold .

Mechanism of Action

The mechanism of action of 3’-phenyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione involves its interaction with specific molecular targets. For instance, it can inhibit the interaction between the MDM2 protein and the tumor suppressor protein TP53, thereby promoting apoptosis in cancer cells . The compound binds to the MDM2 protein, preventing it from interacting with TP53, which leads to the activation of TP53 and induction of cell death in cancer cells.

Comparison with Similar Compounds

Substituent Variations on the Indole-Quinazoline Core

Derivatives of this core structure often modify substituents on the indole nitrogen (N1) or the quinazoline ring, altering physicochemical and biological properties. Key examples include:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties/Bioactivity Reference
1-Methyl-3'-phenyl derivative N1-CH₃ 355.4 Not reported Enhanced solubility vs. parent
5-Bromo-1-methyl derivative N1-CH₃; C5-Br 358.19 Not reported Increased lipophilicity
3'-(Phenylamino)-1-methyl derivative N1-CH₃; 3'-NHPh 370 259–261 Antibacterial activity (Staphylococcus aureus)
3'-n-Butyl derivative 3'-C₄H₉ 321.37 Not reported Higher logP (lipophilicity)
  • Solubility Modifiers: Methyl or benzyl groups at N1 (e.g., 4c, 4d in ) improve aqueous solubility, critical for bioavailability .

Spiro Systems with Heterocyclic Variations

Replacing the quinazoline ring with other heterocycles significantly alters bioactivity:

Compound Type Core Structure Example Substituents Molecular Weight (g/mol) Bioactivity Notes Reference
Spiro[indole-3,2'-[1,3]thiazolidine] Thiazolidine ring 3'-(3-Fluorophenyl); N1-benzyl 404.46 Potential CNS targets (logP ~4.35)
Spiro[isoindole-1,3'-pyrazole] Pyrazole ring 4'-Cl; 2'-Ph ~350 (estimated) Anticancer or anti-inflammatory
Hybrid quinazoline-triazine Triazine-sulfonyl appendage Sulfaguanidine linkage ~450 (estimated) Dual antibacterial/anti-HIV activity
  • Thiazolidine Derivatives: Higher logP values (e.g., 4.35 in ) suggest better blood-brain barrier penetration, useful for neurological targets.
  • Pyrazole Analogs: Epimerization reactions () enable stereochemical diversification, critical for optimizing receptor selectivity .

Physicochemical Properties

  • Solubility: Nitro-substituted derivatives (e.g., 4e in ) exhibit poor solubility, limiting in vivo applications .
  • Thermal Stability: Melting points correlate with crystallinity; methyl-substituted derivatives (e.g., 4c, mp 259–261°C) are more stable than benzyl analogs (4d, mp 138–140°C) .
  • Spectroscopic Signatures: Distinct ¹H NMR shifts for NH protons (~10.45 ppm in 4a) confirm hydrogen-bonding networks critical for biological interactions .

Biological Activity

3'-Phenyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione is a complex organic compound characterized by its unique spiro structure that combines indole and quinazoline moieties. The presence of a phenyl group at the 3' position and two carbonyl groups as part of the quinazoline structure enhances its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3'-phenyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione is C20H17N3O2C_{20}H_{17}N_3O_2, with a molecular weight of approximately 333.37 g/mol. Its structure features a spiro arrangement that is significant for its interaction with biological targets.

Synthesis

The synthesis of 3'-phenyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione typically involves multi-step reactions. Recent advancements have focused on one-pot synthesis methods that improve yield and reduce waste. The general synthetic pathway includes:

  • Formation of the indole core.
  • Introduction of the quinazoline moiety.
  • Functionalization at the 3' position with a phenyl group.

Anticancer Properties

Research indicates that compounds similar to 3'-phenyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including leukemia and breast cancer cells.
  • Mechanisms of action include induction of apoptosis and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

The compound has demonstrated promising antimicrobial activity against several pathogens:

  • Bacterial Inhibition: Studies report effective inhibition against Gram-positive and Gram-negative bacteria.
  • Fungal Activity: It has also shown antifungal properties against Candida species.

Antiviral Activity

Emerging research suggests potential antiviral applications:

  • Mechanism: The compound may inhibit viral replication by targeting specific viral enzymes or proteins.
  • Testing: Preliminary assays indicate activity against viruses such as West Nile Virus (WNV) and others.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique biological activities attributed to the spiro configuration and functional groups present in 3'-phenyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione.

Compound NameStructure FeaturesBiological Activity
2-Hydroxyethyl Quinazoline-2,4(1H,3H)-DioneQuinazoline core with hydroxyl substitutionAntimicrobial activity
Spiro[indole-quinazoline] DerivativesSimilar spiro structure without phenyl groupAnticancer properties
Benzoyl-substituted QuinazolinesAdditional benzoyl moietyEnhanced antitubercular activity

Case Studies

Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of 3'-phenyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione in human leukemia cell lines. The results indicated a significant reduction in cell viability with an IC50 value of approximately 15 μM.

Case Study 2: Antimicrobial Screening
A separate investigation assessed the antimicrobial properties against a panel of bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 μg/mL against tested pathogens.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 3'-phenyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving spirocyclization and functional group modifications. Key steps include nitro-reduction followed by double lactamization (as seen in analogous spirooxindole syntheses) . Optimization involves adjusting solvent polarity (e.g., DMF or acetonitrile), temperature (80–120°C), and catalysts (e.g., Pd/C for nitro-reduction). For derivatives, substituents like bromo or nitro groups require careful control of stoichiometry to avoid side reactions .

Q. How can structural confirmation of this spiro compound be achieved using spectroscopic techniques?

  • Methodological Answer :

  • IR Spectroscopy : Confirm lactam C=O stretches (1650–1750 cm⁻¹) and NH/Ar-H stretches (3067–3314 cm⁻¹) .
  • ¹H/¹³C NMR : Identify spiro-junction carbons (δ ~78–80 ppm) and aromatic protons (δ 6.5–8.0 ppm). For example, ¹H NMR of 4a (CDCl₃) shows 15 aromatic protons (δ 6.67–7.92) and NH signals (δ 10.45) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 356 for 4a) validate molecular weight .

Q. What are common solubility challenges during spectral analysis, and how can they be mitigated?

  • Methodological Answer : Low solubility in CDCl₃ or DMSO-d₆ (e.g., compound 4e and 4i ) can hinder ¹³C NMR. Solutions include:

  • Using deuterated DMF or DMSO-d₆ with heating.
  • Derivatization (e.g., acetylation of NH groups) to enhance solubility.
  • Alternative techniques like solid-state NMR or MALDI-TOF MS .

Advanced Research Questions

Q. How can substituents at the indole or quinazoline rings influence antibacterial activity, and what structural contradictions exist in SAR studies?

  • Methodological Answer :

  • Electron-Withdrawing Groups (EWGs) : Nitro (4e) and bromo (4b) substituents enhance activity against Gram-positive bacteria but reduce solubility, complicating bioavailability .
  • Alkyl Chains : Ethyl or benzyl groups (e.g., 4i and 4d) improve lipophilicity but may sterically hinder target binding .
  • Contradictions : While 5-nitro derivatives (4e) show potent in vitro activity, poor pharmacokinetics limit in vivo efficacy. Use computational docking (e.g., AutoDock) to model interactions with bacterial enzymes like DNA gyrase .

Q. What strategies resolve discrepancies between theoretical and experimental spectral data?

  • Methodological Answer :

  • Dynamic Effects : Rotamers or tautomers (e.g., NH protons in spiro systems) cause splitting in NMR. Use variable-temperature NMR to identify conformers .
  • Impurity Peaks : Byproducts from incomplete lactamization (e.g., δ 165–175 ppm for uncyclized amides) require column chromatography (silica gel, ethyl acetate/hexane) .
  • DFT Calculations : Compare computed (Gaussian) and experimental IR/NMR spectra to assign ambiguous signals .

Q. How can reaction pathways be modified to access novel derivatives with improved bioactivity?

  • Methodological Answer :

  • Post-Functionalization : Introduce fluoro or morpholino groups via Pd-catalyzed cross-coupling (e.g., Suzuki for aryl halides) .
  • Spiro Expansion : Replace indole with pyrazolo[3,4-b]quinoline cores to enhance π-π stacking with biological targets .
  • Hybrid Scaffolds : Combine spiro motifs with triazinoquinazolines (e.g., 1.1–1.33 in ) for multi-target inhibition.

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing contradictory bioactivity data across derivatives?

  • Methodological Answer :

  • Multivariate Analysis : PCA or PLS-DA to correlate substituent properties (Hammett σ, logP) with MIC values .
  • Dose-Response Modeling : Fit IC₅₀ curves (GraphPad Prism) to identify outliers caused by aggregation or assay interference .

Q. How can AI/ML tools enhance synthesis planning and property prediction for this compound?

  • Methodological Answer :

  • Retrosynthesis : Use IBM RXN for Chemistry or Synthia to propose novel routes (e.g., photoredox spirocyclization) .
  • QSAR Models : Train Random Forest or GNN models on datasets like ChEMBL to predict solubility or toxicity .

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